Pentafluorophenyl 2-chlorobenzoate
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Overview
Description
Pentafluorophenyl 2-chlorobenzoate is an organic compound with the molecular formula C13H4ClF5O2. It is a derivative of benzoic acid and pentafluorophenol, characterized by the presence of a pentafluorophenyl group and a chlorobenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentafluorophenyl 2-chlorobenzoate can be synthesized through the esterification of 2-chlorobenzoic acid with pentafluorophenol. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyl 2-chlorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenyl group is highly electron-withdrawing, making the ester susceptible to nucleophilic attack.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-chlorobenzoic acid and pentafluorophenol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary amines, secondary amines, and alcohols.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding amides or esters, depending on the nucleophile used.
Hydrolysis: The major products are 2-chlorobenzoic acid and pentafluorophenol.
Scientific Research Applications
Pentafluorophenyl 2-chlorobenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, particularly in the formation of amides and esters through nucleophilic substitution reactions.
Materials Science: The compound is utilized in the preparation of functionalized polymers and materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of pentafluorophenyl 2-chlorobenzoate primarily involves its reactivity as an ester. The electron-withdrawing pentafluorophenyl group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This facilitates the formation of amide or ester bonds when reacted with nucleophiles. The compound’s unique reactivity is attributed to the strong electron-withdrawing effects of the pentafluorophenyl group, which stabilizes the transition state during nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Pentafluorophenyl Esters: These compounds share the pentafluorophenyl group and exhibit similar reactivity in nucleophilic substitution reactions.
2-Chlorobenzoates: Compounds with the 2-chlorobenzoate moiety also display similar chemical properties, particularly in esterification and hydrolysis reactions.
Uniqueness
Pentafluorophenyl 2-chlorobenzoate is unique due to the combination of the pentafluorophenyl group and the 2-chlorobenzoate moiety. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis and materials science .
Properties
CAS No. |
188837-54-9 |
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Molecular Formula |
C13H4ClF5O2 |
Molecular Weight |
322.61 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-chlorobenzoate |
InChI |
InChI=1S/C13H4ClF5O2/c14-6-4-2-1-3-5(6)13(20)21-12-10(18)8(16)7(15)9(17)11(12)19/h1-4H |
InChI Key |
OFSWADGNCDTNRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)Cl |
Origin of Product |
United States |
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